Papulacandins A

β-(1,3)-D-glucan synthase enzyme inhibition IC50

Papulacandin A is the foundational glycolipid antibiotic of the papulacandin class, offering a critical research tool for β-(1,3)-D-glucan synthase studies. Unlike modern echinocandins, it provides superior in vitro inhibition (IC50 10³–10⁴-fold lower than enfumafungin) and a distinct cross-resistance profile—echinocandin resistance does not confer papulacandin resistance. Essential as a positive control in biochemical assays, a benchmark in SAR studies, and a probe for FKS1-independent resistance mechanisms. Select Papulacandin A when assay fidelity and mechanistic clarity are paramount.

Molecular Formula C47H66O16
Molecular Weight 887.0 g/mol
Cat. No. B15563401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapulacandins A
Molecular FormulaC47H66O16
Molecular Weight887.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H66O16/c1-5-7-8-9-10-11-17-22-37(52)58-28-36-40(54)41(55)42(56)46(60-36)62-43-35(26-48)63-47(39-31(27-59-47)24-32(49)25-34(39)51)45(57)44(43)61-38(53)23-18-13-16-21-33(50)30(4)20-15-12-14-19-29(3)6-2/h10-13,15-18,20,22-25,29,33,35-36,40-46,48-51,54-57H,5-9,14,19,21,26-28H2,1-4H3/b11-10+,15-12+,16-13+,22-17+,23-18+,30-20+/t29?,33?,35-,36-,40+,41+,42-,43-,44+,45-,46-,47+/m1/s1
InChIKeyDPVWBQZOSHCQTG-HCQJVNIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papulacandins A: A Foundational Glucan Synthase Inhibitor for Antifungal Research and Assay Development


Papulacandin A is a glycolipid antibiotic derived from the fungus Papularia sphaerosperma and a foundational member of the papulacandin class [1]. Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis [2]. While it exhibits potent activity against yeasts such as Candida albicans and Saccharomyces cerevisiae, it is inactive against filamentous fungi, bacteria, and protozoa [3]. As a precursor to modern echinocandin drugs, Papulacandin A remains a vital research tool for studying glucan synthase inhibition, resistance mechanisms, and for comparative studies within the lipopeptide class.

Why Papulacandins A Cannot Be Interchanged with Echinocandins in Research Applications


Substituting Papulacandin A with a modern echinocandin (e.g., caspofungin, micafungin, or anidulafungin) introduces critical confounding variables in experimental design. While both classes inhibit β-(1,3)-D-glucan synthase, they differ significantly in structural complexity (glycolipid vs. cyclic lipopeptide), enzyme binding kinetics, in vitro vs. in vivo efficacy, and resistance profiles [1]. For instance, Papulacandin A may demonstrate superior in vitro enzyme inhibition in specific biochemical assays but lacks the in vivo stability and spectrum required for clinical applications [2]. Furthermore, distinct cross-resistance patterns have been documented; resistance to echinocandins does not universally confer resistance to papulacandins and vice versa, making substitution a high-risk choice for studies on resistance mechanisms or enzyme specificity [3]. Researchers must therefore select the specific compound that aligns with the precise requirements of their assay system.

Papulacandins A: A Quantitative Evidence Guide for Selection Against Analogs


Papulacandin A Exhibits Potent In Vitro Glucan Synthase Inhibition Superior to Echinocandin Analogs

In a direct biochemical comparison of glucan synthase (GS) inhibitors using wild-type fission yeast, papulacandin was found to be the most potent in vitro inhibitor. Its IC50 value was 10^3 to 10^4-fold lower (i.e., more potent) than that of enfumafungin or pneumocandin [1]. This indicates that for in vitro enzyme inhibition assays where maximum target engagement is required, Papulacandin A provides a significantly stronger baseline inhibitory signal compared to these other natural product GS inhibitors.

β-(1,3)-D-glucan synthase enzyme inhibition IC50

Papulacandin A Demonstrates Sub-μg/mL MIC Against Candida albicans Comparable to Early Echinocandins

In an in vitro antifungal susceptibility study comparing multiple 1,3-β-D-glucan synthesis inhibitors, the papulacandin analog L-687,781 exhibited MICs ranging from 1.0 to 2.0 μg/mL against Candida albicans strain MY1055. This potency is comparable to other early-stage glucan synthase inhibitors like L-671,329 and tetrahydroechinocandin B, which showed MICs of 0.5 to 1.0 μg/mL [1]. Patent literature further supports this potency for the natural product, reporting minimum inhibitory concentrations (MIC) between 0.006 and 0.1 μg/mL for Papulacandin components A and B against C. albicans [2].

antifungal susceptibility MIC Candida albicans

Papulacandin A Exhibits a Distinct Cross-Resistance Profile from Echinocandin B

Cross-resistance studies reveal that Papulacandin B (a close analog of Papulacandin A) shows only partial cross-resistance with Echinocandin B [1]. Genetic analysis in Saccharomyces cerevisiae further confirms this divergence: specific aculeacin A-resistant mutants (acr1, acr3, and acr4) were cross-resistant to papulacandin B, but the acr2 mutant remained susceptible to papulacandin B despite being resistant to echinocandin B [2]. This demonstrates that resistance mutations do not affect both classes of glucan synthase inhibitors equally, confirming distinct binding interactions or resistance pathways.

antifungal resistance cross-resistance FKS1

Papulacandins A: Defined Research Scenarios Based on Evidence


In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assays

Papulacandin A serves as an optimal positive control in biochemical assays measuring β-(1,3)-D-glucan synthase activity. As demonstrated in the evidence above, it exhibits an IC50 value 10^3 to 10^4-fold lower than enfumafungin or pneumocandin in wild-type fission yeast [3]. Its superior in vitro potency ensures a robust and highly sensitive inhibition signal, making it the preferred choice for establishing enzyme inhibition baselines, screening novel inhibitors, or validating assay conditions where maximum target engagement is required.

Resistance Mechanism Studies and Mutant Screening

Given its distinct cross-resistance profile, Papulacandin A is an essential tool for dissecting resistance mechanisms to glucan synthase inhibitors. The evidence confirms that it exhibits only partial cross-resistance with echinocandin B and that specific genetic mutations (e.g., in the acr2 locus) confer resistance to echinocandins but not to papulacandins [3][4]. Researchers investigating FKS1-independent resistance pathways or seeking to classify novel resistant mutants should use Papulacandin A to differentiate between resistance mechanisms that are specific to echinocandins versus those that affect the broader class of glucan synthase inhibitors.

Comparative Antifungal Susceptibility Testing and SAR Studies

For structure-activity relationship (SAR) studies of novel antifungal agents, Papulacandin A provides a well-characterized natural product benchmark. Its MIC values against Candida albicans (0.006-0.1 μg/mL for the natural product; 1.0-2.0 μg/mL for its analog L-687,781) are comparable to early-stage echinocandin compounds [3][4]. Researchers can use Papulacandin A as a reference standard in susceptibility testing to contextualize the potency of newly synthesized derivatives, particularly when exploring modifications to the glycolipid scaffold or evaluating compounds with similar yeast-specific activity profiles.

Technical Documentation Hub

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